An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Acetoxyethoxy)toluene
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Acetoxyethoxy)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Acetoxyethoxy)toluene, a chemical intermediate with potential applications in pharmaceutical and materials science research. This document details a feasible synthetic route, experimental protocols, and expected analytical data for the compound.
Synthesis
The synthesis of 4-(2-Acetoxyethoxy)toluene can be efficiently achieved through a two-step process. The first step involves the etherification of p-cresol with 2-chloroethanol via the Williamson ether synthesis to yield 2-(p-tolyloxy)ethanol. The subsequent step is the acetylation of the hydroxyl group of the intermediate product using acetic anhydride to afford the final product, 4-(2-Acetoxyethoxy)toluene.
Overall Reaction Scheme:
Step 1: Williamson Ether Synthesis HO-C₆H₄-CH₃ + Cl-CH₂CH₂-OH → CH₃-C₆H₄-O-CH₂CH₂-OH + HCl
Step 2: Acetylation CH₃-C₆H₄-O-CH₂CH₂-OH + (CH₃CO)₂O → CH₃-C₆H₄-O-CH₂CH₂-O-COCH₃ + CH₃COOH
Below is a graphical representation of the synthesis workflow.
Figure 1: Synthesis workflow for 4-(2-Acetoxyethoxy)toluene.
Experimental Protocols
2.1. Step 1: Synthesis of 2-(p-tolyloxy)ethanol
This procedure is based on the well-established Williamson ether synthesis.[1][2][3][4][5]
Materials:
-
p-Cresol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl, 1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add sodium hydroxide (1.1 eq) to the solution and stir until the p-cresol is completely deprotonated, forming the sodium p-cresolate salt.
-
To this mixture, add 2-chloroethanol (1.05 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-(p-tolyloxy)ethanol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
2.2. Step 2: Synthesis of 4-(2-Acetoxyethoxy)toluene
This procedure follows a standard acetylation protocol for alcohols.
Materials:
-
2-(p-tolyloxy)ethanol
-
Acetic anhydride
-
Pyridine or a suitable base catalyst (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(p-tolyloxy)ethanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, 4-(2-Acetoxyethoxy)toluene, can be purified by vacuum distillation.
Characterization Data
The following table summarizes the known and expected physical and spectroscopic data for 4-(2-Acetoxyethoxy)toluene.
| Property | Value | Reference/Notes |
| Molecular Formula | C₁₁H₁₄O₃ | [6][7] |
| Molecular Weight | 194.23 g/mol | [6][7] |
| CAS Number | 6807-11-0 | [6][7] |
| Appearance | Colorless to pale yellow liquid or solid | Expected based on similar compounds.[8] |
| Boiling Point | 94 °C at 2 mmHg | [8] |
| Density | 1.08 g/cm³ | [8] |
| ¹H NMR (CDCl₃) | Predicted values: | Based on analysis of similar structures and standard chemical shift tables. The spectrum of the related 4'-(2-acetoxyethoxy)acetophenone shows similar signals for the ethoxy and acetate protons.[9] |
| δ 7.10 (d, 2H, Ar-H) | Aromatic protons ortho to the methyl group. | |
| δ 6.85 (d, 2H, Ar-H) | Aromatic protons ortho to the ether linkage. | |
| δ 4.40 (t, 2H, -O-CH₂-CH₂-O-) | Methylene protons adjacent to the acetate group. | |
| δ 4.15 (t, 2H, Ar-O-CH₂-) | Methylene protons adjacent to the aromatic ether oxygen. | |
| δ 2.30 (s, 3H, Ar-CH₃) | Methyl protons on the toluene ring. | |
| δ 2.10 (s, 3H, -O-CO-CH₃) | Acetate methyl protons. | |
| ¹³C NMR (CDCl₃) | Predicted values: | Based on analysis of similar structures and standard chemical shift tables. |
| δ 171.0 (C=O) | Carbonyl carbon of the acetate group. | |
| δ 156.5 (Ar-C-O) | Aromatic carbon attached to the ether oxygen. | |
| δ 130.0 (Ar-C) | Quaternary aromatic carbon. | |
| δ 129.5 (Ar-CH) | Aromatic methine carbons. | |
| δ 114.5 (Ar-CH) | Aromatic methine carbons. | |
| δ 66.5 (Ar-O-CH₂) | Methylene carbon adjacent to the aromatic ether oxygen. | |
| δ 63.0 (-O-CH₂-CH₂-O-) | Methylene carbon adjacent to the acetate group. | |
| δ 21.0 (-O-CO-CH₃) | Acetate methyl carbon. | |
| δ 20.5 (Ar-CH₃) | Toluene methyl carbon. | |
| Infrared (IR) | Characteristic Peaks (cm⁻¹): | An IR spectrum is available from a commercial source which would show these characteristic peaks.[10] General IR data for toluene can also be referenced.[11][12][13] |
| 3050-3000 (C-H, aromatic) | Aromatic C-H stretching vibrations. | |
| 2950-2850 (C-H, aliphatic) | Aliphatic C-H stretching vibrations from the methyl and methylene groups. | |
| 1740 (C=O, ester) | Strong absorption characteristic of the ester carbonyl group. | |
| 1240 (C-O, ester) | C-O stretching of the acetate group. | |
| 1180 (C-O, ether) | Aryl-alkyl ether C-O stretching. | |
| Mass Spectrometry (MS) | Expected m/z fragments: | Based on typical fragmentation patterns of ethers and esters.[14][15][16][17] |
| 194 [M]⁺ | Molecular ion peak. | |
| 151 [M - COCH₃]⁺ | Loss of the acetyl group. | |
| 107 [CH₃-C₆H₄-O]⁺ | Cleavage of the ether bond. | |
| 91 [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. | |
| 43 [CH₃CO]⁺ | Acetyl cation. |
Logical Relationships in Characterization
The structural features of 4-(2-Acetoxyethoxy)toluene can be logically deduced from its spectroscopic data. The following diagram illustrates the correlation between the structural components and their expected spectroscopic signals.
Figure 2: Correlation of structure with spectroscopic data.
This guide provides a foundational understanding for the synthesis and characterization of 4-(2-Acetoxyethoxy)toluene. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-(2-ACETOXYETHOXY)TOLUENE CAS#: 6807-11-0 [m.chemicalbook.com]
- 9. 4'-(2-ACETOXYETHOXY)ACETOPHENONE(75230-41-0) 1H NMR spectrum [chemicalbook.com]
- 10. 4-(2-ACETOXYETHOXY)TOLUENE(6807-11-0) IR Spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Toluene [webbook.nist.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
